molecular formula C15H19ClN4O B2364469 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane CAS No. 860648-87-9

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane

Cat. No. B2364469
CAS RN: 860648-87-9
M. Wt: 306.79
InChI Key: HMYRJGJOJRWMPT-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane, more commonly known as 3-chloro-4-methyl-1,4-diazepan-1-yl-methyl-1,2,4-oxadiazol-5-yl, is an organic compound with a wide range of applications in medicine, chemistry, and biochemistry. It is a colorless, crystalline solid with a melting point of 131-133°C and a boiling point of 330-332°C. It is highly soluble in water and organic solvents, making it a useful compound for many applications.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-19-7-2-8-20(10-9-19)11-14-17-15(18-21-14)12-3-5-13(16)6-4-12/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYRJGJOJRWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325116
Record name 3-(4-chlorophenyl)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane

CAS RN

860648-87-9
Record name 3-(4-chlorophenyl)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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